molecular formula C15H18ClN3 B1402557 2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride CAS No. 1361113-35-0

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride

Cat. No.: B1402557
CAS No.: 1361113-35-0
M. Wt: 275.77 g/mol
InChI Key: RUTNMOXCTFMBRT-UHFFFAOYSA-N
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Description

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride is a heterocyclic compound that features a pyrazine ring substituted with a benzyl group and a pyrrolidinyl group. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,2-diketones and diamines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be added through a nucleophilic substitution reaction using pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-6-(pyrrolidin-2-yl)pyrazine: Lacks the hydrochloride component but shares a similar core structure.

    2-Benzylpyrazine: Contains the benzyl group but lacks the pyrrolidinyl substitution.

    6-(Pyrrolidin-2-yl)pyrazine: Contains the pyrrolidinyl group but lacks the benzyl substitution.

Uniqueness

2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride is unique due to the presence of both the benzyl and pyrrolidinyl groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-benzyl-6-pyrrolidin-2-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3.ClH/c1-2-5-12(6-3-1)9-13-10-16-11-15(18-13)14-7-4-8-17-14;/h1-3,5-6,10-11,14,17H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTNMOXCTFMBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC(=CN=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride
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2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride
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2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride
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2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride
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2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride
Reactant of Route 6
2-Benzyl-6-(pyrrolidin-2-yl)pyrazine hydrochloride

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